molecular formula C22H22N8O B2664362 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1351633-46-9

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2664362
CAS No.: 1351633-46-9
M. Wt: 414.473
InChI Key: DSYJTWVJNSVDAC-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that contains several heterocyclic moieties, including imidazole, pyridazine, piperazine, and pyrazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound involves several heterocyclic rings, including imidazole, pyridazine, piperazine, and pyrazole . These rings are connected in a specific arrangement to form the overall structure of the compound. The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of complex heterocyclic compounds, including pyrazoles, pyridazines, and their derivatives, is a significant area of research due to their potential biological activities and applications in drug development. For instance, studies have demonstrated the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety, highlighting advanced methodologies for constructing heterocyclic compounds with potential therapeutic applications (Lv, Ding, & Zhao, 2013). Similarly, the development of new synthetic routes for heterocyclic systems such as pyridazinones and pyrazolines underscores the ongoing efforts to enhance the chemical repertoire for pharmaceutical research (Youssef et al., 2005).

Biological Activities

Research on compounds structurally related to the query molecule often focuses on evaluating their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, some studies have explored the analgesic and anti-inflammatory activities of Mannich bases of arylpyridazinones, revealing promising pharmacological properties (Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005). Additionally, the antimicrobial and antiproliferative activities of novel heterocyclic compounds have been investigated, offering insights into their potential therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).

Material Science Applications

Some research extends into the field of material science, exploring the synthesis of heterocyclic compounds for applications beyond pharmaceuticals, such as in the development of low-cost emitters with large Stokes' shifts for potential use in optical materials and devices (Volpi et al., 2017). This demonstrates the versatility of heterocyclic chemistry in contributing to various scientific and industrial fields.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of activities exhibited by imidazole-containing compounds, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c1-27-19(15-18(26-27)17-5-3-2-4-6-17)22(31)29-13-11-28(12-14-29)20-7-8-21(25-24-20)30-10-9-23-16-30/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYJTWVJNSVDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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